molecular formula C11H7FN2O3 B1393193 1-(3-Fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid CAS No. 1291486-99-1

1-(3-Fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid

Cat. No. B1393193
M. Wt: 234.18 g/mol
InChI Key: OPNZTXSDJDVUGW-UHFFFAOYSA-N
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Description

This compound contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a carboxylic acid group. The presence of a fluorophenyl group suggests that it might have interesting chemical and physical properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or through the use of organometallic reagents .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a fluorine atom could introduce interesting electronic effects due to its high electronegativity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the carboxylic acid group and the fluorophenyl group. The carboxylic acid could undergo reactions such as esterification or amide formation, while the fluorine atom could be involved in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a fluorine atom could affect its polarity and hence its solubility in different solvents .

Scientific Research Applications

Antibacterial Activity

1-(3-Fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid and its analogs have been studied for their antibacterial properties. Research indicates that the electron densities on the oxygen atoms of the 3-carboxyl and 4-oxo groups significantly influence the compound's antibacterial activity. For instance, compounds like 1-(P-fluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl) cinnoline-3-carboxylic acid exhibited potent in vitro antibacterial activities, with higher electron densities correlating with increased potency (Mu, Guo, & Zhang, 1989).

Synthesis and Biological Activity

The synthesis of various derivatives of this compound has been an area of interest due to their potential biological activities. For example, the synthesis of 1-ethyl-6-fluoro-7-hydrazino-1,4-dihydro-4-oxoquinoline-3-carboxylic acid has served as a precursor for creating a range of derivatives with reported in vitro biological activities (Ziegler, Kuck, Harris, & Lin, 1988).

Novel Arylfluoronaphthyridine Derivatives

Research into novel arylfluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids has shown that these derivatives can have significant antibacterial activity. The structure-activity relationship studies reveal that specific substitutions at various positions can enhance the antibacterial potency and efficacy, both in vitro and in vivo (Chu, Fernandes, Claiborne, Gracey, & Pernet, 1986).

Fluoroquinolone-Based Derivatives

The synthesis of fluoroquinolone-based thiazolidinones from derivatives like 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and their evaluation for antibacterial and antifungal activities represent another application of this class of compounds (Patel & Patel, 2010).

Development of Fluorescent Indicators

4-oxo-4H-quinolizine-3-carboxylic acids, a related group of compounds, have been synthesized and evaluated for their potential as Mg2+ selective, fluorescent indicators. This research highlights the use of these compounds in developing tools for biological and chemical analyses (Otten, London, & Levy, 2001).

properties

IUPAC Name

1-(3-fluorophenyl)-4-oxopyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2O3/c12-7-2-1-3-8(6-7)14-5-4-9(15)10(13-14)11(16)17/h1-6H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPNZTXSDJDVUGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C=CC(=O)C(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001164285
Record name 3-Pyridazinecarboxylic acid, 1-(3-fluorophenyl)-1,4-dihydro-4-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001164285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid

CAS RN

1291486-99-1
Record name 3-Pyridazinecarboxylic acid, 1-(3-fluorophenyl)-1,4-dihydro-4-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1291486-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridazinecarboxylic acid, 1-(3-fluorophenyl)-1,4-dihydro-4-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001164285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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